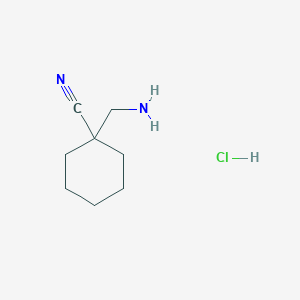![molecular formula C8H5BrN2O2 B1383806 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1823918-84-8](/img/structure/B1383806.png)
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of pyrrolo[1,2-a]pyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and its derivatives often involves condensation reactions . The regioselectivity of the reaction can be controlled using different leaving groups . For example, the initial condensation can proceed via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the reactant .
Molecular Structure Analysis
The molecular structure of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can be represented by the InChI code 1S/C8H5BrN2O2/c9-5-3-10-7-2-1-6 (8 (12)13)11 (7)4-5/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .
Chemical Reactions Analysis
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can participate in various chemical reactions. For instance, it can undergo condensation reactions with aminopyrazoles . The regioselectivity of these reactions can be controlled using different leaving groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid include its molecular weight, which is 255.07 g/mol . It appears as a light yellow solid at room temperature .
Aplicaciones Científicas De Investigación
Anti-Diabetic Applications
Pyrrolopyrimidine derivatives have been studied for their potential to reduce blood glucose levels, which can be beneficial in treating conditions like hyperglycemia and diabetes .
Anti-Inflammatory Applications
Some pyrrolo[1,2-a]pyrimidine compounds have shown good anti-inflammatory activities and could be used as anti-inflammatory agents .
Anti-Cancer Applications
Derivatives of pyrrolo[1,2-a]pyrimidine have been evaluated for their antiproliferative effects on breast cancer cells, suggesting potential use in anti-cancer therapies .
Optical Properties
Pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties, which could have applications in optical materials and sensors .
Synthetic Chemistry
Pyrrolopyrazine derivatives, which are related to pyrrolopyrimidines, have been synthesized through various methods and could serve as intermediates in chemical synthesis .
Pharmaceutical Chemistry
Pyrimidine derivatives are key structures in medicinal chemistry for the synthesis of drugs and other bioactive molecules .
Safety and Hazards
The safety information for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for the study and application of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid could involve further exploration of its biological activities and potential uses in medicinal chemistry. As a derivative of pyrrolo[1,2-a]pyrimidine, it may have potential as a pharmacophore in the design of new drugs .
Propiedades
IUPAC Name |
3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDUZRKBJVEDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1383734.png)




![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)
![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)
![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)